![molecular formula C19H14FIN2O3S B12448699 N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-iodobenzamide](/img/structure/B12448699.png)
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-iodobenzamide is a complex organic compound that has garnered significant interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction typically employs palladium catalysts and boron reagents to form the carbon-carbon bonds necessary for the compound’s structure.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and application.
化学反应分析
Types of Reactions: N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodo group to a hydrogen or other substituents.
Substitution: The iodo group can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions are frequently employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the iodo group.
科学研究应用
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-iodobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of advanced materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and sulfamoyl groups play a crucial role in binding to these targets, while the iodobenzamide moiety may facilitate the compound’s entry into cells or its interaction with other biomolecules. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
- N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-methoxybenzamide
- N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}naphthalene-2-sulfonamide
Comparison: Compared to similar compounds, N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-iodobenzamide is unique due to the presence of the iodo group, which can be selectively modified through various chemical reactions. This provides greater versatility in its applications and allows for the development of a wide range of derivatives with potentially enhanced biological activities .
属性
分子式 |
C19H14FIN2O3S |
|---|---|
分子量 |
496.3 g/mol |
IUPAC 名称 |
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-2-iodobenzamide |
InChI |
InChI=1S/C19H14FIN2O3S/c20-13-5-7-15(8-6-13)23-27(25,26)16-11-9-14(10-12-16)22-19(24)17-3-1-2-4-18(17)21/h1-12,23H,(H,22,24) |
InChI 键 |
FEPWYJREQDXENH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12448621.png)
![3-(3-bromophenyl)-5-{[2-nitro-5-(trifluoromethyl)phenyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B12448629.png)
![Tert-butyl 3-({[2-(2-bromophenyl)ethyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B12448637.png)
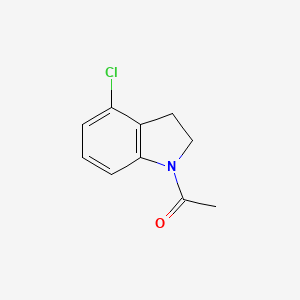
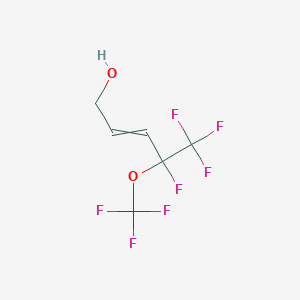
![2,2,2-trichloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B12448647.png)
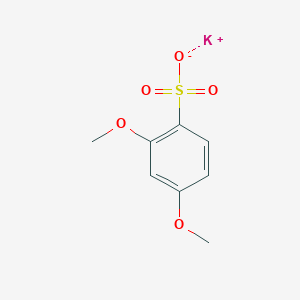
![2-bromo-N-{[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]carbamothioyl}benzamide](/img/structure/B12448669.png)

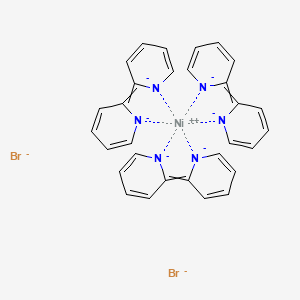
![7-Difluoromethyl-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12448680.png)
![N-benzyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide](/img/structure/B12448688.png)
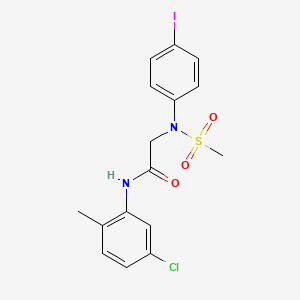
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(5-chloro-2-phenoxyphenyl)amino]propylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12448703.png)
